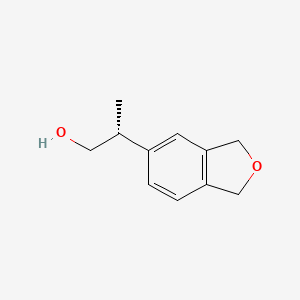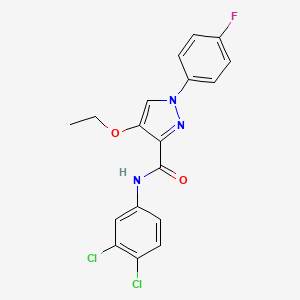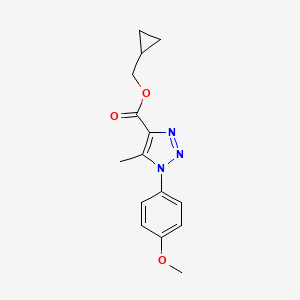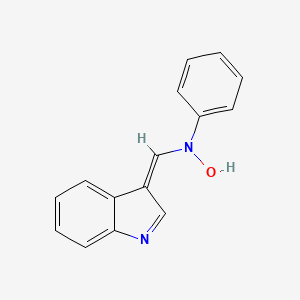
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBH is a chiral molecule, meaning it has a non-superimposable mirror image, and it is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that this compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also activates the p38 MAPK pathway, which is involved in cell stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and -9, two enzymes involved in the process of programmed cell death. This compound also inhibits the expression of various proteins involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. In Alzheimer's disease, this compound inhibits the aggregation of beta-amyloid by binding to the protein and preventing its aggregation.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol in lab experiments is its specificity for cancer cells and beta-amyloid. This compound has been shown to have minimal toxicity to normal cells, making it a potential therapeutic agent with fewer side effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research include the development of more efficient synthesis methods, optimization of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol's therapeutic potential, and further studies on its mechanism of action and potential use in other diseases.
Synthesis Methods
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of salicylaldehyde with acetone to form 2-hydroxy-1,3-diphenylpropanone. The second step involves the reduction of the carbonyl group using sodium borohydride to form 2-hydroxy-1,3-diphenylpropanol. The final step involves the cyclization of the alcohol using p-toluenesulfonic acid to form this compound.
Scientific Research Applications
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-cancer properties. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
properties
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8,12H,5-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHESNAKWPUHH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate](/img/structure/B2605603.png)

![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)


![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)



![(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B2605622.png)

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)
